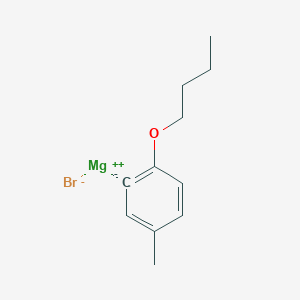
magnesium;1-butoxy-4-methylbenzene-6-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide is an organometallic compound that features a magnesium atom bonded to a 1-butoxy-4-methylbenzene-6-ide ligand and a bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-butoxy-4-methylbenzene-6-ide;bromide typically involves the reaction of 1-butoxy-4-methylbenzene with magnesium in the presence of a bromide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or diethyl ether, which help to stabilize the organomagnesium intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the required inert atmosphere and precise control over temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the magnesium atom.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a nucleophilic partner.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organoboron compounds, and various oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Applications De Recherche Scientifique
Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide has several applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatment methods.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of magnesium;1-butoxy-4-methylbenzene-6-ide;bromide involves the formation of reactive intermediates that can interact with various molecular targets. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. The specific pathways involved depend on the nature of the reaction and the conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium bromide: A simpler compound that lacks the organic ligand but shares similar reactivity in certain contexts.
1-butoxy-4-methylbenzene: The organic ligand without the magnesium and bromide components.
Grignard reagents: Organomagnesium compounds that are widely used in organic synthesis.
Uniqueness
Magnesium;1-butoxy-4-methylbenzene-6-ide;bromide is unique due to the presence of both the organic ligand and the bromide ion, which confer specific reactivity and stability properties. This makes it particularly useful in specialized synthetic applications where precise control over reaction conditions is required .
Propriétés
Formule moléculaire |
C11H15BrMgO |
|---|---|
Poids moléculaire |
267.45 g/mol |
Nom IUPAC |
magnesium;1-butoxy-4-methylbenzene-6-ide;bromide |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-3-4-9-12-11-7-5-10(2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VCCKICDWDIIICW-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


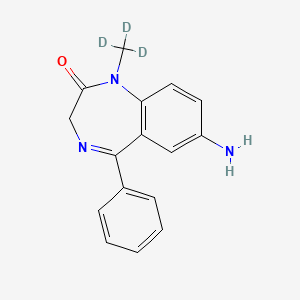
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)
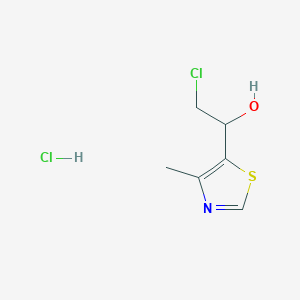

![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
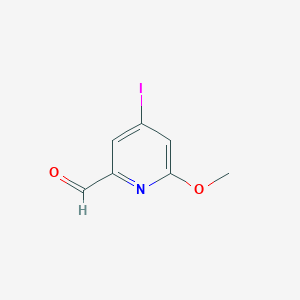
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
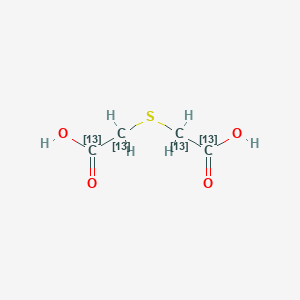
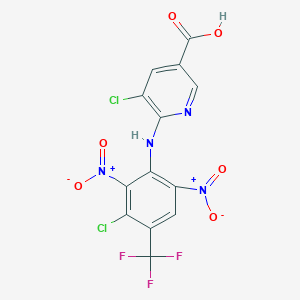
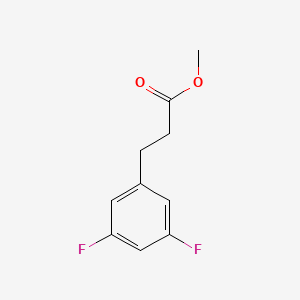

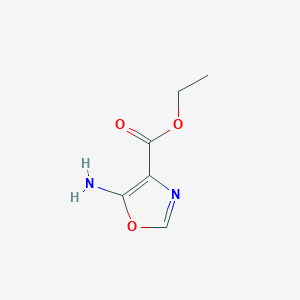
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
